molecular formula C8H7N B12402711 Indole-13C

Indole-13C

Cat. No.: B12402711
M. Wt: 118.14 g/mol
InChI Key: SIKJAQJRHWYJAI-PTQBSOBMSA-N
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Description

Indole-13C is a stable isotope-labeled derivative of indole, a heterocyclic aromatic compound with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ^13C isotope is incorporated at specific carbon positions (e.g., the methylene or aromatic carbons), enabling its use as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to study metabolic pathways, protein interactions, and host-microbiota dynamics . For instance, this compound has been employed to investigate microbial indole metabolism, where its isotopic signature allows precise tracking of metabolic fluxes in complex biological systems .

Properties

Molecular Formula

C8H7N

Molecular Weight

118.14 g/mol

IUPAC Name

1H-indole

InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6+1

InChI Key

SIKJAQJRHWYJAI-PTQBSOBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=[13CH]N2

Canonical SMILES

C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The most widely reported method for synthesizing indole-13C involves carbon-13C dioxide (13CO2) as the isotopic source. This approach, pioneered by Maleckis et al., utilizes bromopyrrole derivatives as starting materials. Key steps include:

  • Lithiation of bromopyrrole followed by quenching with 13CO2 to form a carboxylic acid intermediate.
  • Ring-closing olefin metathesis (RCM) using Grubbs II catalyst to construct the indole carbocycle.
  • Dehydration and aromatization to yield this compound.

For 4-fluoroindole-4-13C , palladium-mediated cross-coupling introduces fluorine at the 4-position post-RCM.

Optimization and Yields

  • Step Efficiency :
    • Lithiation and carboxylation: 88% yield.
    • RCM with Grubbs II catalyst: 64–86% yield.
    • Fluorination (via electrophilic substitution or cross-coupling): 60–89% yield.
  • Deuteration : Adjacent positions are deuterated to minimize 1H-13C dipolar coupling, enhancing NMR resolution.

Fischer Indole Synthesis with Labeled Precursors

Classic Protocol Adaptations

The Fischer indole synthesis, a cornerstone of indole chemistry, has been adapted for 13C labeling. The reaction involves:

  • Aryl hydrazine-13C synthesis from labeled aniline derivatives.
  • Condensation with ketones under acidic conditions to form hydrazones.
  • Cyclization and aromatization via thermal or acid-catalyzed pathways.

Case Study: Indole-7-13C

A modified Fischer route employs 1,4-diketones with 13C at the 7-position. Key steps:

  • Imine formation between α-amino aryl ketones and hydrazines.
  • Intramolecular 1,2-addition to form the indole ring.
  • Acid-mediated aromatization to yield indole-7-13C (60–70% yield).

Leimgruber-Batcho Synthesis with 13C-Labeled Aniline

Synthetic Pathway

This method starts with aniline-13C6 for full isotopic labeling:

  • Coupling with bromoacetaldehyde diethyl acetal to form an intermediate Schiff base.
  • Cyclization under acidic conditions (HCl/EtOH) to yield indole-13C6.
  • Decarboxylation (if applicable) to remove ester groups.

Advantages and Limitations

  • Yield : 45–60% over three steps.
  • Cost : Aniline-13C6 is commercially available but expensive.
  • Purity : Requires chromatographic purification to remove unreacted aniline.

Electrophilic Fluorination and 13C Incorporation

Dual-Labeling Strategies

For indoles with 13C-19F spin pairs , electrophilic fluorination is employed post-RCM:

  • Directed ortho-metalation using phosphorus-based directing groups (e.g., P(O)(t-Bu)2).
  • Fluorine introduction via N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate.
  • Global deuteration to minimize 1H background signals.

Applications in Protein NMR

Labeled indoles serve as precursors for tryptophan-13C/19F in cell-free protein synthesis. Incorporation into proteins enables TROSY-based NMR with enhanced sensitivity.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield (%) Advantages Limitations
Ruthenium RCM Bromopyrrole + 13CO2 Lithiation, RCM, fluorination 60–88 Cost-effective 13C source Multi-step, requires Grubbs catalyst
Fischer Synthesis Aryl hydrazine-13C Hydrazone cyclization 50–70 Scalable, classic protocol Limited to 2,3-disubstituted indoles
Leimgruber-Batcho Aniline-13C6 Cyclization-decarboxylation 45–60 Full 13C labeling High cost of labeled aniline
Electrophilic Fluorination Pre-labeled indole Directed fluorination 70–89 Dual 13C-19F labeling Requires specialized directing groups

Chemical Reactions Analysis

Chemical Reactions Involving Indole-13C

This compound participates in various chemical reactions that can be categorized as follows:

Electrophilic Substitution Reactions

Indoles are known for their reactivity towards electrophiles due to the electron-rich nature of the indole nitrogen and π-system. Common electrophilic substitutions include:

  • Fluorination : this compound can undergo electrophilic fluorination at different positions (e.g., C4, C7) using reagents like N-fluorobenzenesulfonimide (NFSI) or via palladium-catalyzed cross-coupling reactions .

Oxidation Reactions

Indoles can be oxidized to various products depending on the conditions used:

  • Selective Oxidation : Research has demonstrated that indoles can be oxidized to isatin derivatives using manganese catalysts under aerobic conditions, showcasing a pathway that preserves the indole structure while modifying functional groups .

Nucleophilic Substitution Reactions

Indole derivatives can also participate in nucleophilic substitutions:

  • Halogenation : The introduction of halogens (e.g., bromine or iodine) at specific positions can occur through nucleophilic attack on halogenated indoles, which can be influenced by the nature of the substituent groups present on the indole ring .

Analytical Techniques for Characterization

The characterization of this compound and its derivatives typically employs several analytical techniques:

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for analyzing isotopically labeled compounds:

  • Carbon-13 NMR : The chemical shifts observed in carbon-13 NMR spectra provide insights into the electronic environment around each carbon atom in the indole structure. For instance, typical chemical shifts for indoles range from approximately 110 to 140 ppm depending on substitution patterns .

Mass Spectrometry

Mass spectrometry (MS) is used to confirm molecular weights and identify fragmentation patterns associated with specific indole derivatives.

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) is often employed to purify synthesized compounds and analyze reaction mixtures.

Scientific Research Applications

Drug Discovery

Indole Derivatives as Drug Candidates

Indole-13C serves as a scaffold for developing novel pharmaceuticals, particularly in cancer treatment. Recent studies have highlighted the efficacy of indole derivatives against various cancer cell lines. For instance, an indole-chalcone derivative exhibited potent activity against paclitaxel-resistant colorectal cancer cells, demonstrating an IC50 of 0.25 μM, which significantly outperformed other compounds tested .

Mechanistic Insights

The mechanism of action often involves the induction of apoptosis and autophagy, as well as the modulation of reactive oxygen species levels within cells. These findings suggest that indole derivatives can be optimized for enhanced therapeutic efficacy through structural modifications .

Metabolic Studies

Metabolomics and this compound

This compound is utilized in metabolomic analyses to trace metabolic pathways and understand the biological effects of indole derivatives. By employing nuclear magnetic resonance spectroscopy, researchers can analyze the metabolic fate of this compound in biological systems, providing insights into its role in various physiological processes .

Case Study: Probiotic Interactions

In studies involving probiotics, this compound has been instrumental in elucidating the interactions between gut microbiota and host metabolism. The incorporation of stable isotopes allows for precise tracking of metabolic changes induced by probiotics, leading to a better understanding of their health benefits .

Cancer Research

Antitumor Activity

This compound has been investigated for its antitumor properties, particularly through its derivative, Indole-3-carbinol (I3C). I3C has demonstrated significant anticancer activities across various models, including breast, prostate, and colon cancers. Its mechanisms include the inhibition of cell cycle progression and induction of apoptosis through interactions with specific cellular pathways .

Clinical Trials and Applications

Numerous clinical trials have explored I3C's potential in treating cancers and other diseases such as obesity and chronic inflammation. For example, I3C has shown promise in reactivating tumor suppressor genes like PTEN through the inhibition of E3 ubiquitin ligases, thus preventing tumorigenesis driven by pathways such as PI3K-Akt .

Antimicrobial Properties

Recent findings indicate that this compound also possesses antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentrations ranging from 5 to 80 μg/mL depending on the organism . This suggests a dual application in both cancer treatment and infection control.

Comprehensive Data Table

Application Area Compound Effectiveness Mechanism References
Drug DiscoveryIndole DerivativeIC50 = 0.25 μMInduction of apoptosis; ROS modulation
MetabolomicsThis compoundTracing metabolic pathwaysNMR spectroscopy for metabolic analysis
Cancer ResearchIndole-3-carbinolAntitumor activityInhibition of E3 ligases; reactivation of PTEN
Antimicrobial ActivityThis compoundMIC = 5-80 μg/mLDisruption of microbial membranes

Mechanism of Action

The mechanism of action of Indole-13C involves its role as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in understanding molecular interactions, metabolic pathways, and the effects of drugs at the molecular level .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Isotopic Comparison
Compound CAS Number Isotopic Labeling Key Functional Groups
This compound N/A ^13C (specific positions) None (parent indole)
Indole-3-carboxaldehyde-13C 1093452-52-8 ^13C (C-3 aldehyde) Carboxaldehyde
13C6-1H-Indole-3-acetic acid N/A ^13C (6 positions) Carboxylic acid
ent-Calindol-13C,d2 HCl 1217619-32-3 ^13C, d2 Naphthalene, amine
Table 2: Application Comparison
Compound Primary Research Use Key Technique(s)
This compound Host-microbiota metabolism, protein dynamics NMR, MS
Indole-3-carboxaldehyde-13C Tryptophan pathway analysis NMR, isotopic tracing
13C6-1H-Indole-3-acetic acid Phytohormone biosynthesis MS, HPLC-NMR
ent-Calindol-13C,d2 HCl Chiral receptor studies Enantioselective NMR
Table 3: Key ^13C-NMR Shifts (ppm)
Compound Aromatic Carbons (δ) Functional Group Carbons (δ)
This compound 101.99 (C-3), 109–136 N/A
Indole-3-carboxaldehyde-13C 101–136 190–200 (aldehyde)
13C6-1H-Indole-3-acetic acid 101–136 170–175 (carboxylic acid)
ent-Calindol-13C,d2 HCl 120–136 128–130 (naphthalene)

Discussion of Key Differences

  • Isotopic Complexity : this compound is simpler in labeling (single or few ^13C positions), whereas ent-Calindol-13C,d2 HCl combines ^13C and deuterium for enhanced spectral resolution in chiral studies .
  • Functional Groups : Carboxaldehyde and carboxylic acid derivatives enable specific biochemical interactions (e.g., enzyme binding), unlike the parent this compound .
  • Spectral Utility : Indole-3-carboxaldehyde-13C’s aldehyde carbon provides a distinct NMR signal, while 13C6-1H-Indole-3-acetic acid’s multiple labels improve sensitivity in trace analysis .

Biological Activity

Indole-13C, a stable isotope-labeled derivative of indole, has garnered interest in scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is derived from the natural compound indole, which is known for its presence in various biological systems and its role in plant defense mechanisms. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis in metabolic studies, particularly in understanding the compound's interactions within biological systems.

Pharmacological Properties

This compound exhibits a range of biological activities that can be categorized into several key areas:

  • Anticancer Activity
    • Mechanism : this compound has been shown to modulate estrogen metabolism, which is crucial in the development of hormone-dependent cancers. Studies indicate that it can inhibit tumor growth by targeting specific pathways associated with cancer cell proliferation and survival .
    • Case Studies : In murine models, Indole-3-carbinol (I3C), a related compound, has demonstrated the ability to prevent cervical cancer associated with HPV by reducing dysplasia and tumor formation . Additionally, dietary administration of I3C has shown promise in inhibiting breast cancer cell lines in xenotransplantation studies .
  • Anti-inflammatory Effects
    • Mechanism : this compound influences immune responses by modulating cytokine production. It enhances the production of IL-22, which plays a role in protecting against inflammatory diseases such as colitis by promoting beneficial gut microbiota and increasing butyrate production .
    • Research Findings : In animal studies, treatment with I3C led to reduced colonic inflammation and improved mucosal protection through the modulation of immune responses .
  • Antioxidant Activity
    • Mechanism : Indole compounds are known to exhibit antioxidant properties that help combat oxidative stress within cells. This activity is vital for maintaining cellular health and preventing damage associated with chronic diseases .
    • Research Findings : Studies have reported that this compound can reduce oxidative stress markers in various cell types, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .

The biological activities of this compound are mediated through various molecular pathways:

  • Estrogen Receptor Modulation : this compound has been shown to interact with estrogen receptors, leading to altered gene expression patterns that inhibit cancer cell growth. This interaction is particularly relevant in hormone-sensitive cancers like breast and cervical cancer .
  • Autophagy Induction : The compound promotes autophagy, a process critical for cellular homeostasis and response to stress. By enhancing autophagic activity, this compound can help eliminate damaged proteins and organelles, thereby supporting cell survival under stress conditions .
  • Gut Microbiota Modulation : this compound influences gut microbiota composition, which is crucial for maintaining gut health and preventing inflammation. By promoting beneficial microbial populations, it contributes to overall metabolic health .

Data Summary

The following table summarizes key findings on the biological activity of this compound:

Biological ActivityMechanismModel OrganismReference
AnticancerEstrogen receptor modulationMice (HPV16 transgenic)
Anti-inflammatoryIL-22 inductionMice with colitis
AntioxidantOxidative stress reductionVarious cell lines
Autophagy inductionCellular homeostasisArabidopsis thaliana

Q & A

Q. What are the key methodological considerations when synthesizing Indole-13C for isotopic labeling studies?

this compound synthesis typically involves carbon-13 incorporation at specific positions (e.g., position 2 or 3) via catalytic methods or isotopic exchange. Key considerations include:

  • Precursor selection : Use ¹³C-enriched starting materials (e.g., ¹³C-formaldehyde or ¹³C-acetylene) to ensure isotopic purity .
  • Reaction optimization : Monitor reaction conditions (temperature, solvent, catalyst) to minimize isotopic dilution and byproducts .
  • Validation : Confirm isotopic incorporation using NMR (e.g., ¹³C NMR) or mass spectrometry, with calibration against unlabeled indole .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

  • Sample preparation : Use solid-phase extraction or derivatization to isolate this compound from complex mixtures .
  • Analytical techniques : Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Calibration curves should include matrix-matched standards to account for ion suppression .
  • Quality control : Include replicates and spike-recovery experiments to validate precision (RSD < 10%) and accuracy (80–120% recovery) .

Q. What are the best practices for handling and storing this compound to maintain isotopic integrity?

  • Storage : Keep in inert, airtight containers under argon at −20°C to prevent degradation or isotopic exchange with atmospheric CO₂ .
  • Handling : Use glassware instead of plastic to avoid adsorption. Pre-rinse equipment with deuterated solvents if used in NMR studies .

Advanced Research Questions

Q. How can contradictory results in this compound metabolic flux studies be resolved?

Contradictions often arise from differences in isotopic tracer administration or analytical sensitivity. To address this:

  • Standardize protocols : Align tracer dosing (e.g., bolus vs. continuous infusion) and sampling timepoints across studies .
  • Cross-validate methods : Compare flux results from NMR and mass spectrometry, adjusting for instrument-specific biases (e.g., ion fragmentation in MS) .
  • Statistical reconciliation : Use Bayesian modeling to integrate datasets and identify confounding variables (e.g., enzyme kinetics) .

Q. What experimental designs mitigate isotopic dilution effects in this compound tracer studies?

  • Pre-labeling systems : Use cell cultures or model organisms pre-adapted to ¹³C media to equilibrate metabolic pools .
  • Pulse-chase protocols : Introduce this compound in short pulses followed by unlabeled media to track turnover rates .
  • Compartmental modeling : Apply mathematical models to distinguish intracellular vs. extracellular dilution effects .

Q. How can researchers optimize this compound labeling for multi-omics integration (e.g., metabolomics and proteomics)?

  • Temporal resolution : Collect time-series samples to capture dynamic labeling patterns .
  • Data alignment : Use software tools (e.g., XCMS, Skyline) to synchronize isotopic peaks across omics datasets .
  • Pathway mapping : Overlay labeling data onto metabolic networks (e.g., KEGG) to identify rate-limiting steps .

Q. What strategies address low signal-to-noise ratios in ¹³C NMR studies of this compound?

  • Signal enhancement : Use cryoprobes or hyperpolarization techniques (e.g., DNP) to amplify ¹³C signals .
  • Spectral editing : Apply DEPT or HSQC pulse sequences to suppress background noise .
  • Long acquisition times : Balance between signal averaging and sample stability (e.g., ≤24 hours for temperature-sensitive samples) .

Methodological Frameworks

How to formulate a FINER-compliant research question for this compound studies?

Apply the FINER criteria:

  • Feasible : Ensure access to ¹³C-labeled precursors and analytical infrastructure .
  • Novel : Focus on underexplored pathways (e.g., indole’s role in gut microbiota metabolism) .
  • Ethical : Adhere to safety protocols for handling isotopic compounds (e.g., waste disposal) .
  • Relevant : Align with broader goals like drug metabolism or environmental tracer studies .

Q. What statistical methods are appropriate for analyzing this compound isotopic enrichment data?

  • ANOVA/T-tests : Compare enrichment levels between experimental groups .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-timepoint datasets .
  • Isotopomer spectral analysis (ISA) : Quantify fractional synthesis rates in metabolic flux studies .

Q. How to design a reproducible protocol for this compound in vivo tracer studies?

  • Pilot studies : Determine optimal tracer dose and sampling intervals .
  • Blinding : Randomize treatment groups and blind analysts to reduce bias .
  • Documentation : Publish raw data and code in repositories like Zenodo or GitHub for transparency .

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